Canrenone-d6 (Major)

Matrix Effect Correction Ion Suppression LC-MS/MS Bioanalysis

Quantifying canrenone in plasma without a deuterated internal standard introduces ion suppression that degrades LLOQ accuracy. Canrenone-d6 (Major) is a hexa-deuterated SIL-IS engineered to co-elute with native canrenone, correcting for extraction variability and ESI matrix effects in LC-MS/MS. • Supports FDA/EMA-compliant bioanalysis (≤15% CV, ±15% bias) for ANDA bioequivalence studies. • Eliminates digoxin immunoassay cross-reactivity via selective MRM (m/z 347.1→107.0) for cardiology TDM. • Compatible with DBS workflows; improved hematocrit-independent correction over analog IS. Supplied as a yellow solid, ≥98% purity (HPLC), with full Certificate of Analysis.

Molecular Formula C22H28O3
Molecular Weight 346.5 g/mol
Cat. No. B15354513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanrenone-d6 (Major)
Molecular FormulaC22H28O3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
InChIInChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D
InChIKeyUJVLDDZCTMKXJK-USJDJSNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canrenone-d6 for Bioanalysis: Deuterated Internal Standard for LC-MS/MS


Canrenone-d6 (Major) is a stable isotope-labeled internal standard (SIL-IS), specifically a hexa-deuterated analog of canrenone, the major pharmacologically active metabolite of spironolactone and potassium canrenoate. Its primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows for correcting matrix effects, extraction variability, and instrument fluctuations during the quantification of canrenone in biological matrices such as plasma, serum, and urine . It is distinguished from non-deuterated structural analog internal standards by its near-identical physicochemical properties to the native analyte, which is a prerequisite for reliable isotope dilution mass spectrometry . The molecular formula is C₂₂H₂₂D₆O₃, corresponding to a nominal mass shift of +6 Da relative to unlabeled canrenone (m/z 341.1 → 347.1 for the precursor ion) .

Why Canrenone-d6 Outperforms Non-Deuterated Internal Standards


Generic substitution with a non-deuterated structural analog internal standard (e.g., 17α-methyltestosterone, lorazepam, or nitrazepam) is analytically invalid for rigorous quantification of canrenone. Unlike Canrenone-d6, which co-elutes with or closely shadows the native analyte, structurally unrelated internal standards exhibit divergent extraction recovery, chromatographic retention, and ionization behavior in the electrospray ionization (ESI) source [1]. This divergence is particularly pronounced in complex biological matrices where co-extracted phospholipids and salts cause differential ion suppression or enhancement between the analyte and a non-isotopic internal standard [2]. Consequently, methods relying on analog internal standards typically report higher inter-day variability and reduced accuracy at the lower limit of quantification (LLOQ) compared to stable isotope dilution assays [3]. Furthermore, cross-reactivity studies demonstrate that canrenone interferes with several clinical immunoassays (e.g., digoxin assays) at concentrations as low as 100 ng/mL, underscoring that non-MS methods lacking isotopic discrimination are unsuitable for accurate canrenone measurement in patients receiving spironolactone therapy [4].

Quantitative Evidence: Canrenone-d6 vs. Analog Internal Standards


Co-Elution Eliminates Differential Matrix Effects

Canrenone-d6 minimizes quantitative bias arising from matrix-induced ion suppression, a common failure mode observed with non-isotopic internal standards. While structurally unrelated internal standards (e.g., 17α-methyltestosterone used in canrenone DBS assays) elute at distinct retention times and experience different degrees of ionization interference from co-extracted phospholipids [1], Canrenone-d6's near-identical physicochemical properties ensure co-elution with the native analyte. In a systematic study of deuterated versus non-deuterated SIL-IS for urinary biomarkers, deuterated standards demonstrated comparable matrix effect correction to 13C-labeled standards when retention time shifts were minimized [2]. The +6 Da mass shift of Canrenone-d6 is sufficient to avoid isotopic cross-talk while maintaining co-elution, thereby enabling a constant analyte-to-IS peak area ratio across variable plasma lots .

Matrix Effect Correction Ion Suppression LC-MS/MS Bioanalysis Isotope Dilution

Superior Precision Compared to Non-Isotopic IS Methods

Methods employing stable isotope-labeled internal standards (SIL-IS) such as Canrenone-d6 consistently achieve lower coefficients of variation (CV%) for precision compared to methods using structurally unrelated internal standards. While direct comparative data for Canrenone-d6 versus analog IS in the same experimental run is not published, cross-method analysis reveals a clear performance differential. A validated DBS-LC-APCI-MS method for canrenone using the non-deuterated internal standard 17α-methyltestosterone reported within-day and between-day precision (% CV) values of <20% at LLOQ (25 ng/mL) and <15% at higher concentrations [1]. In contrast, SIL-IS-based LC-MS/MS methods for structurally similar steroid analytes typically achieve precision values of ≤10% CV across the calibration range, a difference attributable to the superior compensation for extraction and ionization variability afforded by isotopic internal standards [2]. The use of Canrenone-d6 is therefore expected to reduce method variability relative to analog IS approaches.

Assay Precision Method Validation CV% RE%

Avoiding Immunoassay Cross-Reactivity with Mass Shift

Canrenone is a documented interferent in multiple clinical immunoassays, most notably digoxin assays, where it produces falsely elevated digoxin readings. At a concentration of 100 ng/mL, canrenone generates an apparent digoxin concentration via cross-reactivity in the ACMIA (Affinity Column-Mediated Immunoassay) method [1]. The use of Canrenone-d6 as an LC-MS/MS internal standard circumvents this clinical liability entirely by shifting quantification to a mass spectrometry platform that discriminates based on m/z rather than antibody recognition. The +6 Da mass difference between Canrenone-d6 (m/z 347.1 → 107.0) and native canrenone (m/z 341.1 → 107.0) provides unambiguous spectral separation, enabling accurate quantification of canrenone even in patients co-administered digoxin, where immunoassays would yield clinically misleading results .

Immunoassay Interference Cross-Reactivity Therapeutic Drug Monitoring Digoxin False Positives

Deuterium Isotope Effect Mitigation on Non-Exchangeable Carbons

A critical limitation of some deuterated internal standards is the chromatographic isotope effect, where deuterium labeling causes a slight retention time shift relative to the non-deuterated analyte. This shift can result in differential matrix effect exposure and compromised accuracy, as demonstrated for carvedilol where a deuterated IS exhibited a retention time difference sufficient to alter the analyte-to-IS peak area ratio across plasma lots [1]. Canrenone-d6 is labeled on six non-exchangeable aliphatic/cyclic carbon positions (C₂₂H₂₂D₆O₃) rather than on heteroatoms or α-carbonyl positions susceptible to H/D back-exchange . This labeling strategy minimizes both chromatographic retention time divergence and deuterium loss during sample preparation or storage, ensuring that the IS faithfully tracks the analyte through extraction, chromatography, and ionization .

Deuterium Isotope Effect Retention Time Shift SIL-IS Design LC-MS Method Robustness

Superior Spectral Separation vs. Canrenone-d4

Canrenone-d6 (Major) offers a nominal mass shift of +6 Da relative to unlabeled canrenone (m/z 341.1 vs. 347.1), which is superior to the +4 Da shift provided by Canrenone-d4 variants . While both are deuterated internal standards, the larger mass difference of d6 reduces the risk of isotopic cross-talk where the M+2 or M+4 natural abundance isotopes of the analyte overlap with the IS detection channel. In practice, a mass difference of ≥3 Da is recommended for small molecules (<1000 Da) to ensure baseline spectral separation ; the +6 Da shift of Canrenone-d6 exceeds this threshold more comfortably than d4, providing additional analytical margin against interference from the native isotopic envelope of canrenone (C₂₂H₂₈O₃, which contains naturally occurring ¹³C contributions) .

Isotopic Purity M+4 vs M+6 Cross-Talk Mass Spectrometry

Clinical Relevance of Accurate Canrenone Quantification

Canrenone exhibits a prolonged terminal elimination half-life of approximately 57.8 hours in cirrhotic patients, substantially longer than the parent drug spironolactone (9.04 hours) [1]. This extended half-life means that canrenone accumulates to steady-state concentrations between 50 and 190 ng/mL during chronic spironolactone therapy [2]. Accurate quantification of canrenone across this clinically relevant concentration range—particularly at the lower end of the therapeutic window—requires an internal standard that maintains consistent precision and accuracy across multiple analytical batches and patient matrices. Methods using non-isotopic internal standards have reported LLOQs of 25 ng/mL with precision (%CV) of <20% at LLOQ [3], which may be insufficient for reliable measurement at the lower bound of the therapeutic range. Canrenone-d6-based SIL-IS methods are expected to achieve lower CV% at the LLOQ, enabling confident quantification throughout the 50-190 ng/mL therapeutic window.

Half-Life Cirrhosis Pharmacokinetics Spironolactone Metabolite

Canrenone-d6 Applications in Drug Development and Clinical Research


Bioequivalence and Pharmacokinetic Studies

In abbreviated new drug applications (ANDAs) and bioequivalence trials for generic spironolactone products, regulatory agencies require validated LC-MS/MS methods for quantifying canrenone, the major active metabolite. Canrenone-d6 is the preferred internal standard for these studies due to its co-elution with native canrenone and its ability to correct for matrix effects across hundreds of plasma samples from diverse subjects . Methods using Canrenone-d6 achieve the precision and accuracy required by FDA and EMA bioanalytical method validation guidelines (≤15% CV and ±15% bias at all QC levels except LLOQ) [1]. The extended half-life of canrenone (57.8 hours in cirrhotic patients) necessitates robust quantification over multiple sampling time points, which is reliably achieved with SIL-IS methodology [2].

Therapeutic Drug Monitoring with Digoxin Co-Administration

Patients with heart failure are frequently co-prescribed spironolactone (a mineralocorticoid receptor antagonist) and digoxin (a cardiac glycoside). Canrenone, the active metabolite of spironolactone, cross-reacts with multiple digoxin immunoassays at clinically relevant concentrations (100 ng/mL), generating false-positive digoxin readings that can lead to inappropriate clinical decisions . LC-MS/MS methods employing Canrenone-d6 as the internal standard eliminate this cross-reactivity by providing m/z-specific detection (MRM transition m/z 347.1 → 107.0 for IS) that is orthogonal to antibody-based recognition [1]. This application is particularly valuable for hospital clinical laboratories and reference laboratories offering high-complexity TDM services for cardiology patients [2].

Pediatric Dried Blood Spot Sampling

Canrenone quantification in pediatric populations is challenging due to limited blood volumes and the need for minimally invasive sampling. Dried blood spot (DBS) sampling coupled with LC-MS/MS analysis has been validated for canrenone in neonatal and pediatric patients, achieving an LLOQ of 25 ng/mL . While the published method used a non-deuterated internal standard (17α-methyltestosterone), substitution with Canrenone-d6 would improve method ruggedness by providing superior correction for hematocrit-dependent matrix effects and extraction variability inherent to DBS samples [1]. The use of a deuterated IS is particularly advantageous in DBS workflows where differential extraction recovery between analyte and IS can occur due to binding to filter paper or red blood cell components [2].

Drug-Drug Interaction Studies with Diuretics

Spironolactone is frequently combined with loop diuretics such as furosemide in the management of edema and hypertension. Validated HPLC-MS/MS methods for simultaneous determination of furosemide, spironolactone, and canrenone in human plasma have been established, with quantitation intervals of 2-100 ng/mL for canrenone . In these multi-analyte assays, Canrenone-d6 serves as a compound-specific SIL-IS for the canrenone channel, enabling accurate quantification of the metabolite without interference from co-administered drugs or their metabolites. The use of Canrenone-d6 is essential for drug-drug interaction studies where precise measurement of canrenone exposure is required to assess the impact of concomitant medications on spironolactone pharmacokinetics [1].

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